molecular formula C21H18O13 B600563 Luteolin 5-glucuronide CAS No. 367522-85-8

Luteolin 5-glucuronide

Cat. No.: B600563
CAS No.: 367522-85-8
M. Wt: 478.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin-5-glucuronide is a natural product found in Torilis arvensis with data available.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism in Humans and Mice : Luteolin is extensively metabolized through glucuronidation, resulting in various metabolites, including Luteolin 5-glucuronide. The metabolism process in humans and mice differs, with diglucuronide formation being time-dependent and isoform-specific. UGT1A1 preferentially generates diglucuronides, while UGT1A6 and UGT1A9 are more inclined towards monoglucuronide production (Wu et al., 2015).
  • Anti-Inflammatory Effects : Metabolites of Luteolin, particularly luteolin glucuronides, are associated with anti-inflammatory effects in vitro. These metabolites, including luteolin-7-O-glucuronide, show activity against inflammatory gene expression in cells, albeit weaker than luteolin itself (Kure et al., 2016).

Tissue Distribution and Excretion

  • Distribution and Excretion in Rats : Luteolin and its metabolites, including luteolin glucuronides, are rapidly absorbed in rats and extensively metabolized. The metabolites predominate in blood and tissues and are primarily excreted via bile. This extensive metabolism accounts for the low availability of unchanged luteolin (Changrui et al., 2017).

Anti-Inflammatory and Antioxidant Properties

  • Effects in Macrophages : Luteolin-7-O-glucuronide (L7Gn) exhibits significant anti-inflammatory and anti-oxidative effects in lipopolysaccharide (LPS)-stimulated murine macrophages. It inhibits nitric oxide production and reduces the expression of inflammatory mediators. L7Gn also activates anti-oxidative regulators, suggesting its potential as a therapeutic agent for inflammation and oxidative stress (Cho, Park, & Cho, 2020).
  • Inhibition of Inflammation-Associated Pathways : Luteolin and its derivatives, like luteolin-7-O-glucuronide, have been found to inhibit various inflammatory pathways in vitro. They target key transcription factors such as NF-κB, MAPK, and STAT3, demonstrating their potential as anti-inflammatory agents (Aziz, Kim, & Cho, 2018).

Chemopreventive Effects

  • Prevention of Colon Cancer : Luteolin has shown chemopreventive effects in colon cancer models, influencing bacterial enzymes like β-glucuronidase. Its derivatives may contribute to these effects by modifying the metabolic environment in the colon (Manju & Nalini, 2007).

Antimutagenic Properties

  • Eukaryotic Cell System Study : Luteolin derivatives, including luteolin-7-O-glucuronide, exhibit antimutagenic properties against various mutagen agents, suggesting their potential role in genetic stability and cancer prevention (Orhan, Gulluce, Ozkan, & Alpsoy, 2013).

Properties

CAS No.

367522-85-8

Molecular Formula

C21H18O13

Molecular Weight

478.36

IUPAC Name

(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O12/c22-8-4-13-15(11(25)6-12(31-13)7-1-2-9(23)10(24)3-7)14(5-8)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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